(5-methyl-1H-indol-3-yl)methanamine
Overview
Description
(5-methyl-1H-indol-3-yl)methanamine, also known as 5-MeO-tryptamine, is a naturally occurring alkaloid found in various plant and animal species. It is a psychoactive compound that has been studied for its potential therapeutic applications in treating certain mental health disorders.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : (5-methyl-1H-indol-3-yl)methanamine derivatives are synthesized through various methods, involving different reactions and starting materials. For instance, one study presents a synthesis method for 1-(indolin-5-yl)methanamines, a related compound, using deprotection of phthalimide and acetyl groups (Ogurtsov & Rakitin, 2021).
- Characterization Techniques : Spectroscopic methods such as FT-IR, NMR, and mass spectrometry are commonly employed for characterizing these compounds. An example includes the study on the characterization of certain methanamine compounds for potential anticonvulsant applications (Pandey & Srivastava, 2011).
Potential Pharmacological Applications
- Anticancer Agents : Some derivatives of this compound have been explored for their anticancer properties. For example, a study focused on a combination of indole and substituted triazole units leading to the synthesis of compounds that inhibited the deacetylation activity of the SIRT1 enzyme, showing potential in treating prostatic hyperplasia (Panathur et al., 2013).
- Serotonin Receptor Agonists : Research has also been conducted on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which show high affinity and selectivity for serotonin 5-HT1A receptors. These compounds have potential as drug candidates for various central nervous system pathologies, exhibiting therapeutic activity with reduced side effects (Sniecikowska et al., 2020).
Novel Synthesis Routes
- Construction of Core Structures : Novel synthesis routes have been developed for constructing indole core structures, which are essential in medicinal chemistry. One such study reports a highly enantioselective iso-Pictet-Spengler reaction involving (1H-indol-4-yl)methanamine with α-ketoamides, accessing underexplored indole-based core structures (Schönherr & Leighton, 2012).
- Ambient-Temperature Synthesis : Research into more efficient and environmentally friendly synthesis methods includes the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, showcasing a novel approach to synthesizing these compounds (Becerra et al., 2021).
Properties
IUPAC Name |
(5-methyl-1H-indol-3-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6,12H,5,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTRCVOLCCXCRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651644 | |
Record name | 1-(5-Methyl-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887596-96-5 | |
Record name | 1-(5-Methyl-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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